1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl-
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Overview
Description
1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from o-phenylenediamine derivatives, cyclization with carboxylic acids or their derivatives can form the benzimidazole core.
Substitution Reactions: Introduction of the nitrophenyl and propyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Amidation: Formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxamide Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Substituted Benzimidazoles: Compounds with nitrophenyl groups attached to the benzimidazole ring.
Properties
CAS No. |
1098100-89-0 |
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Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,7-dimethyl-N-(2-nitrophenyl)-2-propyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-4-7-17-20-14-11-13(10-12(2)18(14)21-17)19(24)22(3)15-8-5-6-9-16(15)23(25)26/h5-6,8-11H,4,7H2,1-3H3,(H,20,21) |
InChI Key |
CHZLQKHKKGFJRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)N(C)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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